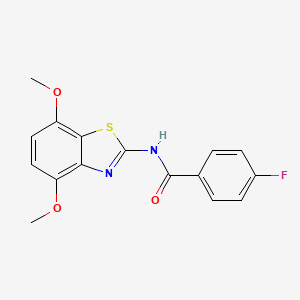

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEILDJVORSGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent methoxylation and fluorobenzamide coupling.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions, particularly at the fluorobenzamide moiety, can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe to study biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (ZINC100908645) This compound () shares the 4,7-dimethoxy benzothiazole backbone but introduces a 3-methyl group and exists in a ylidene (imine-like) tautomeric form. The ylidene structure may also influence tautomeric equilibria, affecting reactivity in synthesis or interactions with biological targets .

- Sulfonyl- and Triazole-Containing Analogs () While structurally distinct, sulfonylbenzamide-triazole hybrids (e.g., compounds [7–9] in ) share functional groups (fluorophenyl, sulfonyl) that modulate electronic properties. For example, the 2,4-difluorophenyl group in these analogs enhances lipophilicity and may improve membrane permeability.

Pharmacological Potential

- Comparison with If Channel Inhibitors references a tetrahydroisoquinoline-based compound with a 4-fluorobenzamide group acting as an If current channel inhibitor. While structurally distinct, the shared fluorobenzamide motif suggests that the target compound may also exhibit ion channel modulation, warranting further electrophysiological studies .

Role of Methoxy and Fluorine Substituents Methoxy groups in the target compound enhance solubility via polar interactions, whereas fluorine in the benzamide moiety balances hydrophobicity. In contrast, halogenated analogs in (e.g., bromo or chloro substituents) prioritize lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, drawing on a variety of research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 4,7-dimethoxy-1,3-benzothiazole in the presence of a suitable base. The reaction conditions can significantly affect the yield and purity of the final product. For instance, using solvents like dichloromethane or acetonitrile under controlled temperatures can optimize the reaction efficiency.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Fluorobenzoyl chloride + 4,7-dimethoxy-1,3-benzothiazole | Base (e.g., triethylamine), solvent (DCM) | 75% |

| 2 | Purification via column chromatography | Ethyl acetate/hexanes | >90% purity |

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies on related benzothiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.

Case Study: Inhibition of NF-κB Pathway

A study demonstrated that a benzothiazole derivative inhibited the NF-κB signaling pathway in RAW264.7 macrophage cells. This inhibition led to a decrease in nitric oxide production and reduced expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By suppressing the NF-κB pathway, the compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Regulation : It affects cell cycle progression by interfering with cyclin-dependent kinases (CDKs), thus halting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.